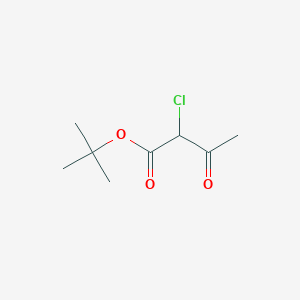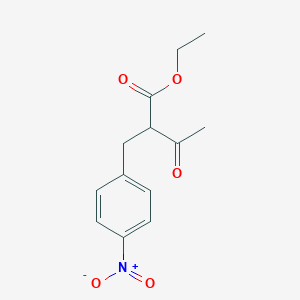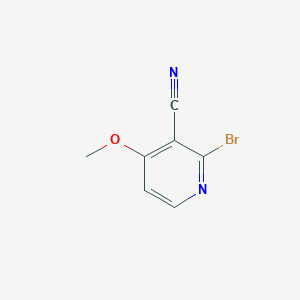![molecular formula C11H8FNO4 B1340435 1-[(2-Fluorobenzoyl)oxy]pyrrolidin-2,5-dion CAS No. 110920-18-8](/img/structure/B1340435.png)
1-[(2-Fluorobenzoyl)oxy]pyrrolidin-2,5-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C11H8FNO4 . It is a derivative of pyrrolidine-2,5-dione .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring . The non-H atoms are nearly coplanar, with a maximum deviation of 0.030 Å .Chemical Reactions Analysis
Pyrrolidine-2,5-dione derivatives, such as “1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione”, are versatile chemical compounds used in scientific research. They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Wissenschaftliche Forschungsanwendungen
Antiepileptische Eigenschaften
Diese Verbindung wurde bei der Synthese von hybriden Pyrrolidin-2,5-dion-Derivaten mit potenten antiepileptischen Eigenschaften verwendet . Diese Derivate haben in allgemein akzeptierten Tiermodellen für Krampfanfälle ein breites Wirkungsspektrum gezeigt, nämlich im maximalen Elektroschocktest (MES) und im Psychomotor-6-Hz-(32-mA)-Krampfanfallmodell bei Mäusen .
Schmerzlinderung
Die Verbindung hat auch in Schmerzmodellen Wirksamkeit gezeigt. So erwies sich eines der Derivate als wirksam im Formalintest für tonischen Schmerz, im Capsaicin-induzierten Schmerzmodell und im Oxaliplatin (OXPT)-induzierten neuropathischen Schmerzmodell bei Mäusen .
Hemmung von Calciumströmen
Studien haben gezeigt, dass der Wirkmechanismus dieser Verbindung die Hemmung von Calciumströmen beinhaltet, die durch Cav 1.2 (L-Typ)-Kanäle vermittelt werden .
Stoffwechselstabilität
Die Verbindung hat eine hohe metabolische Stabilität an menschlichen Lebermikrosomen gezeigt, eine vernachlässigbare Hepatotoxizität und eine relativ schwache Hemmung der CYP3A4-, CYP2D6- und CYP2C9-Isoformen des Cytochrom P450, verglichen mit Referenzverbindungen .
Antibakterielle Aktivität
Die Verbindung wurde bei der Synthese von Metallkomplexen verwendet, die eine verbesserte antimikrobielle Aktivität gegen Bacillus subtilis (gram+ive) und Escherichia coli (gram–ive Bakterien) gezeigt haben .
Antioxidative Aktivität
Die mit dieser Verbindung synthetisierten Metallkomplexe haben auch eine signifikante antioxidative Aktivität gezeigt .
Produktion monoklonaler Antikörper
Obwohl nicht direkt mit der Verbindung zusammenhängend, wurde eine ähnliche Verbindung, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamid, zur Verbesserung der Produktion monoklonaler Antikörper in einer Zellkultur aus chinesischem Hamster-Ovar verwendet .
Zukünftige Richtungen
The future directions for the research and development of “1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione” and its derivatives could involve further exploration of their pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Pharmacokinetics
The pyrrolidine ring, a key component of the compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may have good bioavailability.
Action Environment
The action, efficacy, and stability of 1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione can be influenced by various environmental factors. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHVFOHSFQWCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551965 |
Source


|
| Record name | 1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110920-18-8 |
Source


|
| Record name | Benzoic acid, 2-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110920-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














